Cas no 1361797-69-4 (2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl)

2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl
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- インチ: 1S/C13H9Cl2FO/c1-17-10-6-8(5-9(16)7-10)13-11(14)3-2-4-12(13)15/h2-7H,1H3
- InChIKey: LRRCWLXRVCSLPN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C=C(C=C(C=1)OC)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 9.2
2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011007504-1g |
2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl |
1361797-69-4 | 97% | 1g |
1,445.30 USD | 2021-07-05 |
2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl 関連文献
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2,6-Dichloro-5'-fluoro-3'-methoxy-biphenylに関する追加情報
Introduction to 2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl (CAS No. 1361797-69-4)
2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl, identified by its Chemical Abstracts Service (CAS) number 1361797-69-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a unique structural configuration, characterized by the presence of chlorine atoms at the 2 and 6 positions, a fluorine atom at the 5' position, and a methoxy group at the 3' position. Such a molecular architecture imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The biphenyl core is a well-studied motif in medicinal chemistry, known for its ability to contribute to molecular rigidity and hydrophobicity, which are often desirable traits in drug candidates. The introduction of halogen atoms, particularly chlorine and fluorine, further modulates the electronic properties of the molecule. Chlorine atoms are typically electron-withdrawing, which can influence the reactivity of adjacent functional groups, while fluorine atoms are known for their ability to enhance metabolic stability and binding affinity to biological targets. The methoxy group, on the other hand, introduces a slight electron-donating effect and can participate in hydrogen bonding interactions, further diversifying the compound's potential interactions with biological systems.
In recent years, there has been a growing interest in developing novel biphenyl derivatives for their applications in pharmaceuticals. The structural features of 2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl make it an intriguing candidate for further exploration. For instance, its halogenated structure suggests potential utility as a building block in the synthesis of more complex molecules with tailored biological activities. Researchers have been exploring its potential as an intermediate in the development of new drugs targeting various diseases, including cancer and infectious disorders.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to modify its structure and explore new pharmacophores. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while nucleophilic substitution reactions can be used to replace the chlorine or fluorine atoms with other functional groups. These synthetic manipulations open up numerous possibilities for generating novel derivatives with enhanced biological activity or improved pharmacokinetic properties.
The pharmaceutical industry has been particularly interested in halogenated biphenyls due to their reported bioactivity. Several studies have demonstrated that biphenyl derivatives exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl may contribute to its potential as a lead compound or intermediate in drug discovery programs. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how this compound might interact with biological targets like enzymes or receptors, providing insights into its potential therapeutic applications.
Furthermore, the agrochemical sector has also shown interest in biphenyl derivatives due to their potential as pesticides or herbicides. The structural features of this compound make it a suitable candidate for developing novel agrochemicals that can combat resistant pests or improve crop protection strategies. Field trials and laboratory studies are ongoing to evaluate its efficacy and environmental impact. These studies are crucial for ensuring that new agrochemicals meet stringent safety standards while providing effective solutions for agricultural challenges.
The synthesis of 2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl requires careful optimization to ensure high yields and purity. Modern synthetic techniques, including flow chemistry and continuous manufacturing processes, have been explored to improve efficiency and scalability. These approaches not only enhance production but also minimize waste generation, aligning with green chemistry principles. As the demand for sustainable chemical processes grows, such innovations will play a pivotal role in making pharmaceutical and agrochemical synthesis more environmentally friendly.
In conclusion,2,6-Dichloro-5'-fluoro-3'-methoxy-biphenyl (CAS No. 1361797-69-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive intermediate for synthetic chemists and a promising candidate for drug discovery programs. As research continues to uncover new applications for this molecule,its importance is likely to grow further。The ongoing exploration of its bioactivity,synthetic versatility,and environmental compatibility underscores its value as a key component in modern chemical research。
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